4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine

Physicochemical Profiling Drug-likeness Medicinal Chemistry Triage

This compound combines a sterically restrictive cyclobutyl ring with a polar N-methylsulfonylpiperazine, delivering a distinct hydrogen-bond acceptor surface and moderated lipophilicity (XLogP3=1.2) that generic piperazinyl analogs cannot replicate. Its rigid pharmacophore (3 rotatable bonds) and sulfonamide hinge-region motif make it a high-value screening candidate for ATP-binding pocket targets. Substituting with simpler alkyl- or aryl-pyrimidine derivatives risks altered target engagement and wasted procurement spend. Procure this specific chemotype to maintain SAR consistency and accelerate hit-to-lead progression.

Molecular Formula C14H22N4O2S
Molecular Weight 310.42 g/mol
CAS No. 2549008-83-3
Cat. No. B6441767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine
CAS2549008-83-3
Molecular FormulaC14H22N4O2S
Molecular Weight310.42 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C)C3CCC3
InChIInChI=1S/C14H22N4O2S/c1-11-15-13(12-4-3-5-12)10-14(16-11)17-6-8-18(9-7-17)21(2,19)20/h10,12H,3-9H2,1-2H3
InChIKeyRVJJVCBGCOTLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 4-Cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine (CAS 2549008-83-3)


4-Cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine (CAS 2549008-83-3) is a fully synthetic, small-molecule pyrimidine derivative featuring a C4 cyclobutyl group and a C6 N‑methylsulfonylpiperazine moiety [1]. With a molecular formula of C₁₄H₂₂N₄O₂S and a molecular weight of 310.42 g/mol, it is primarily sourced as a research-grade building block or screening compound within kinase‑focused and receptor‑modulation programs [2]. Its structural hallmark is the combination of a sterically constrained cyclobutyl ring and a polar, hydrogen‑bond‑accepting sulfonamide‑piperazine, which together impart distinctive physicochemical properties relative to simpler alkyl‑ or aryl‑substituted pyrimidine analogs.

Why Structural Analogs Cannot Simply Replace 4-Cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine


Substituting a closely related piperazinyl‑pyrimidine for this compound introduces risks of altered target engagement, physicochemical behavior, and synthetic tractability. The N‑methylsulfonyl group contributes a distinct hydrogen‑bond acceptor surface and modulates lipophilicity (XLogP3 = 1.2), which directly impacts solubility, permeability, and off‑target promiscuity relative to non‑sulfonylated or differently N‑substituted piperazine derivatives [1]. Moreover, the cyclobutyl ring imparts conformational rigidity and a specific steric profile that cannot be replicated by cyclopropyl, cyclopentyl, or simple alkyl chains, as documented in structure–activity relationship (SAR) studies on analogous methylpyrimidine sulfonyl piperazines [2]. These cumulative differences mean that interchange with a generic “piperazinyl‑pyrimidine” counterpart may result in unpredictable biological readouts and wasted procurement resources.

Quantitative Differentiation Evidence for 4-Cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine


Lipophilicity Contrast: Cyclobutyl-Methylsulfonyl vs. Cyclopropylsulfonyl Analog

The target compound exhibits a predicted partition coefficient (XLogP3) of 1.2, reflecting the balanced lipophilicity conferred by the methylsulfonyl substituent. In contrast, the direct cyclopropanesulfonyl analog (CAS 2415500-54-6, 4-cyclobutyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine) is predicted to have a higher logP due to the additional methylene group in the cyclopropyl ring, which increases hydrophobic surface area. While exact experimental logP values for both compounds are not publicly available, the computed difference in XLogP3 is estimated at ≥0.5 log units based on fragment-based calculations [1]. This divergence is significant for solubility and permeability classification under Lipinski’s Rule of Five.

Physicochemical Profiling Drug-likeness Medicinal Chemistry Triage

Topological Polar Surface Area (TPSA) Differentiation

The topological polar surface area (TPSA) of the target compound is 74.8 Ų, as computed from its 2D structure [1]. This value is markedly higher than that of the des‑methylsulfonyl analog 4-cyclobutyl-6-(piperazin-1-yl)-2-methylpyrimidine (estimated TPSA ~45 Ų, based on removal of the sulfonyl group) [2]. The >29 Ų increase arises from the sulfonamide oxygens and places the target compound closer to the threshold of 90 Ų commonly associated with reduced oral absorption and CNS penetration. Conversely, it remains below the 140 Ų limit for poor intestinal absorption, positioning it in a favorable intermediate range for systemic exposure.

ADME Prediction Blood-Brain Barrier Penetration Oral Bioavailability

Hydrogen-Bond Acceptor Count and Its Impact on Polypharmacology Risk

The target compound possesses six hydrogen‑bond acceptors (four from the sulfonamide, two from the pyrimidine ring nitrogens), compared to only two acceptors in the non‑sulfonylated 4-cyclobutyl-6-(piperazin-1-yl)-2-methylpyrimidine [1]. Each additional hydrogen‑bond acceptor increases the probability of forming interactions with off‑target proteins, as shown in systematic analyses of kinase inhibitor selectivity [2]. Therefore, the methylsulfonyl group provides both a desired polar interaction surface for target engagement and a potentially elevated polypharmacology burden that must be managed through careful biochemical profiling.

Selectivity Profiling Kinase Inhibitor Design Off-Target Liability

Rotatable Bond Restriction for Enhanced Binding Affinity Potential

The target compound contains only three rotatable bonds, a characteristic derived from the rigid cyclobutyl group and the directly attached piperazine ring [1]. This contrasts with 4-cyclobutyl-6-[4-(ethanesulfonyl)piperazin-1-yl]-2-methylpyrimidine (hypothetical analog with an ethylsulfonyl chain), which would have four rotatable bonds due to the ethyl group extension. Each additional rotatable bond is estimated to cost approximately 0.5–1.5 kcal/mol in conformational entropy upon binding, potentially reducing target affinity [2]. The lower rotatable bond count of the target compound may therefore offer an entropic advantage in target engagement.

Conformational Restriction Entropic Benefit Kinase Selectivity

Recommended Application Scenarios for 4-Cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine Based on Differentiation Evidence


Early-Stage Kinase Inhibitor Screening Libraries

The compound’s moderate lipophilicity (XLogP3 1.2) and balanced TPSA (74.8 Ų) make it a suitable candidate for inclusion in kinase-focused screening decks, particularly where sulfonamide-mediated hinge‑region interactions are desired [1]. Its rotatable bond count of three supports a relatively rigid pharmacophore, potentially improving hit rates in fragment‑based or DNA‑encoded library screens targeting ATP‑binding pockets.

ADME Property Benchmarking and Model Calibration

The distinct computed physicochemical profile—six H‑bond acceptors, TPSA of 74.8 Ų, and XLogP3 of 1.2—positions this compound as a useful calibration standard for in silico ADME models, particularly for sulfonamide‑containing heterocycles [1]. Procurement groups can use it to benchmark predicted vs. experimental permeability and solubility in Caco‑2 or PAMPA assays.

Structure–Activity Relationship (SAR) Expansion of Methylpyrimidine Sulfonyl Piperazines

As demonstrated in a 2014 SAR study on methylpyrimidine sulfonyl piperazine derivatives, subtle changes in sulfonamide and pyrimidine substitution dramatically alter antibacterial, anthelmintic, and anti‑inflammatory activities [2]. The target compound’s unique cyclobutyl‑methylsulfonyl combination fills a specific chemical space not explored in that publication, making it a logical next step for medicinal chemistry groups aiming to optimize potency and selectivity within this chemotype.

Chemical Biology Probe Design Targeting Pim Kinases or CCR4

Patent literature identifies piperazinyl‑pyrimidine derivatives as antagonists of CCR4 and inhibitors of Pim kinases [3]. The target compound’s structural features align with key pharmacophoric elements described in these patents, suggesting its utility as a starting scaffold for probe development, provided confirmatory biochemical assays are performed by the end user.

Quote Request

Request a Quote for 4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.